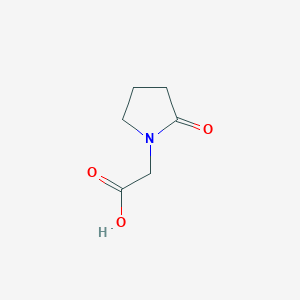

(2-Oxopyrrolidin-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPIWNNFLKDTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389845 | |

| Record name | (2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53934-76-2 | |

| Record name | 2-Oxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53934-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Oxopyrrolidin-1-yl)acetic acid chemical properties and structure

An In-depth Technical Guide to (2-Oxopyrrolidin-1-yl)acetic Acid

Abstract

This compound, also known as 2-Oxo-1-pyrrolidineacetic acid, is a chemical compound with the molecular formula C6H9NO3.[1] It is recognized both as a key impurity (Impurity D) of Piracetam, a nootropic drug, and as a valuable reagent in the synthesis of novel pharmaceutical compounds, such as pyrazolopyridines which act as PDE4B inhibitors.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identifiers

The molecule consists of a 2-pyrrolidone ring N-substituted with an acetic acid group. The structural identifiers and representations are crucial for database searches and unambiguous identification.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Structural Representations

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)acetic acid | [1] |

| CAS Number | 53934-76-2 | [1][2] |

| Molecular Formula | C6H9NO3 | [1][3] |

| Canonical SMILES | C1CC(=O)N(C1)CC(=O)O | [1] |

| InChI | InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10) | [1] |

| InChIKey | JGPIWNNFLKDTSR-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Oxo-1-pyrrolidineacetic acid, Piracetam EP Impurity D |[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for understanding its behavior in various solvents and under different experimental conditions.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 143.14 g/mol | [1][3] |

| Monoisotopic Mass | 143.058243149 Da | [1][4] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 143°C (from benzene) | [2][3] |

| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [2] |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.75 ± 0.10 | [2][4] |

| XLogP3-AA | -0.6 | [4] |

| Topological Polar Surface Area | 57.6 Ų | [4] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry |[2] |

Experimental Protocols: Synthesis

A common laboratory-scale synthesis involves the debenzylation of a benzyl ester precursor via catalytic hydrogenation.[2][3]

Protocol: Synthesis from Benzyl (2-oxopyrrolidin-1-yl) acetate [2][3]

-

Dissolution: Dissolve Benzyl (2-oxopyrrolidin-1-yl) acetate (1.0 mmol, 233 mg) in methanol (5 mL) at room temperature (23 °C).

-

Catalyst Addition: Add 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg) to the solution.

-

Degassing: Deoxygenate the reaction mixture using a vacuum pump.

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir.

-

Reaction Monitoring: Allow the reaction to proceed for 3 hours.

-

Filtration: Filter the reaction mixture through a diatomaceous earth pad to remove the Pd/C catalyst.

-

Washing: Wash the diatomaceous earth pad with additional methanol (100 mL) to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the final product, this compound. The reported yield is quantitative (143 mg, 100%).[2][3]

Caption: Workflow for the synthesis of this compound.

Applications and Logical Relationships

This compound holds a dual role in the pharmaceutical landscape. It is primarily known as a process impurity in the manufacturing of Piracetam. However, its chemical structure also makes it a useful building block for more complex molecules. Notably, it has been used as a reagent in the preparation of pyrazolopyridines, which are investigated as inhibitors of phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases.[2]

Caption: Logical relationships of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an eye irritant.[1][2]

-

Hazard Statements :

-

Precautionary Statements :

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a dry, well-sealed container at room temperature.[2]

References

An In-depth Technical Guide to the Neuronal Mechanism of Action of (2-Oxopyrrolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxopyrrolidin-1-yl)acetic acid, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), belongs to the racetam class of nootropic agents. While research on this specific molecule is limited, its structural similarity to piracetam—the archetypal racetam—provides a strong basis for elucidating its mechanism of action in neuronal cells. This guide synthesizes the current understanding of the neuronal effects of racetams, focusing on piracetam as a proxy for this compound. The core mechanisms involve the modulation of glutamatergic and cholinergic neurotransmission, enhancement of neuronal plasticity, and neuroprotective effects. This document details these mechanisms, presents quantitative data from relevant studies, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and workflows.

Core Neuronal Mechanisms of Action

The cognitive-enhancing effects of this compound and related racetams are believed to stem from a multi-faceted interaction with neuronal systems rather than a single target. The primary mechanisms are:

-

Modulation of Glutamatergic Neurotransmission: A principal target is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission. This compound likely acts as a positive allosteric modulator (PAM) of AMPA receptors.[1] By binding to an allosteric site, it is hypothesized to slow the receptor's deactivation and desensitization, thereby prolonging the excitatory postsynaptic potential and enhancing synaptic strength.[2][3] This potentiation of AMPA receptor function is a cornerstone of enhanced synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4]

-

Enhancement of Cholinergic Function: The cholinergic system is crucial for attention, learning, and memory. Racetams have been shown to increase the action of acetylcholine via muscarinic cholinergic (ACh) receptors.[5] This may be achieved by increasing the density of these receptors on neuronal membranes, leading to more efficient signal transmission.[4] Some studies suggest that the efficacy of piracetam is significantly enhanced when co-administered with a choline source.

-

Neuroprotection and Cellular Resilience: this compound is expected to exhibit neuroprotective properties. This includes protecting neurons from damage induced by excitotoxicity, a process triggered by excessive glutamate receptor activation.[6][7] Furthermore, it may improve neuronal resistance to hypoxia and other metabolic insults.[8]

-

Increased Neuronal Membrane Fluidity: Racetams are thought to increase the fluidity of neuronal cell membranes, particularly in aged or damaged cells.[9] This biophysical change can restore the function of membrane-bound proteins, such as receptors and ion channels, facilitating improved intercellular communication.[4]

-

Enhanced Cerebral Blood Flow and Metabolism: An increase in cerebral blood flow and oxygen consumption in the brain has been observed with piracetam administration, particularly in regions with compromised blood supply.[5] This is thought to improve neuronal metabolism and energy production, supporting cognitive functions.[4]

-

Upregulation of Neurotrophic Factors: Compounds like Noopept, a dipeptide derivative of piracetam, have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[7] These neurotrophins are vital for neuronal survival, growth, and synaptic plasticity.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on piracetam and related compounds, providing insights into the potential efficacy of this compound.

| Parameter Assessed | Compound | Model System | Concentration/Dose | Observed Effect | Reference |

| AMPA Receptor Modulation | |||||

| fEPSP Amplitude | Piracetam | Rat Hippocampal Slices | 500 μM | Modest increase (26.5 ± 10.1%) | |

| Plasma Membrane Depolarization | Piracetam | Rat Brain Synaptosomes | 1 mM | Slow, weak depolarization | |

| Cholinergic System Effects | |||||

| Acetylcholine Utilization | Piracetam | Rat Hippocampus | 300 mg/kg i.p. | Increased | |

| High-Affinity Choline Uptake | Piracetam | Rat Hippocampus | 300 mg/kg i.p. | Increased | |

| Cerebral Blood Flow | |||||

| Regional CBF (Hypotensive Ischemia) | Piracetam | Cats | 200 mg/kg | Significant improvement (28.8-32.0%) | |

| Regional CBF (Acute Ischemia) | Piracetam | Human Patients | 6-10 g i.v. | 18.9% increase in grey matter | |

| Task-Related CBF Activation | Piracetam | Post-stroke Aphasic Patients | 2400 mg twice daily (6 weeks) | Significant increase in language-activated areas | |

| Neurotrophic Factor Expression | |||||

| BDNF & NGF mRNA | Noopept | Rat Hippocampus | Acute & Chronic Dosing | Increased expression | |

| Neuroprotection | |||||

| Mitochondrial Membrane Potential | Piracetam | Serum-deprived cells | - | Ameliorated decrease | |

| IL-6 Levels (LPS-induced) | Piracetam | Rat Hippocampus | 200 mg/kg i.p. | Ameliorated increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is for recording AMPA receptor-mediated currents in cultured neurons to assess the modulatory effects of a test compound.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. Bubble with 95% O₂/5% CO₂.

-

Intracellular (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH.

-

Pharmacological agents: Tetrodotoxin (TTX, 1 µM), Picrotoxin (50 µM), D-AP5 (50 µM), this compound (test compound).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare aCSF and intracellular solution.

-

Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Approach a neuron with the micropipette and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of stronger negative pressure to establish the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at -70 mV.

-

Allow the cell to dialyze with the intracellular solution for 5-10 minutes.

-

Add TTX, picrotoxin, and D-AP5 to the aCSF to block voltage-gated sodium channels, GABA-A receptors, and NMDA receptors, respectively, thereby isolating AMPA receptor-mediated currents.

-

Record baseline spontaneous or evoked excitatory postsynaptic currents (EPSCs).

-

Apply this compound at various concentrations to the perfusion bath and record changes in the amplitude, frequency, and kinetics (rise and decay times) of the EPSCs.

-

Wash out the compound to observe reversibility of the effects.

-

Analyze the data to determine the effect of the compound on AMPA receptor function.

Radioligand Binding Assay for Muscarinic Acetylcholine Receptors

This protocol determines the affinity of a test compound for muscarinic acetylcholine receptors in brain tissue homogenates.

Materials:

-

Rat brain tissue (e.g., hippocampus or cortex)

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS)

-

Non-specific binding control: Atropine (10 µM)

-

Test compound: this compound

-

96-well plates, filter mats (GF/C), scintillation counter.

Procedure:

-

Homogenize brain tissue in cold lysis buffer.

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

In a 96-well plate, add in order:

-

150 µL of membrane preparation (50-120 µg protein)

-

50 µL of competing test compound at various concentrations (or buffer for total binding, or atropine for non-specific binding)

-

50 µL of [³H]NMS at a concentration near its Kd.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis for BDNF Expression

This protocol quantifies the expression of BDNF in brain tissue following treatment with the test compound.

Materials:

-

Rat hippocampal tissue

-

Acid-Extraction Buffer: 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, adjusted to pH 4.0 with acetic acid. Add protease inhibitors before use.

-

SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes.

-

Blocking Buffer: 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: anti-BDNF, anti-β-actin (loading control).

-

Secondary antibody: HRP-conjugated anti-goat or anti-mouse IgG.

-

Chemiluminescent substrate.

Procedure:

-

Homogenize hippocampal tissue in acid-extraction buffer.

-

Sonicate the suspension on ice and incubate for 30 minutes.

-

Centrifuge at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration of the supernatant.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BDNF antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip the blot and re-probe with anti-β-actin antibody for normalization.

-

Quantify band intensities using densitometry software.

Neuroprotection Assay against Glutamate Excitotoxicity (MTT Assay)

This assay assesses the ability of a test compound to protect neuronal cells from glutamate-induced cell death.

Materials:

-

Neuronal cell line (e.g., HT22 or PC12) or primary neurons.

-

96-well plates.

-

Glutamate solution (e.g., 5-40 mM).

-

Test compound: this compound.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce excitotoxicity by adding a high concentration of glutamate to the culture medium for 24 hours. Include control wells (no treatment), glutamate-only wells, and test compound-only wells.

-

After the incubation period, remove the medium and add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group and determine the neuroprotective effect of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Positive allosteric modulation of AMPA receptors.

Caption: Enhancement of the cholinergic system.

Caption: Upregulation of neurotrophic factors.

Caption: Workflow for MTT neuroprotection assay.

Conclusion

The mechanism of action for this compound in neuronal cells is understood to be multifaceted, primarily based on extensive research into its structural analog, piracetam. It acts as a positive allosteric modulator of AMPA receptors, enhances cholinergic neurotransmission, improves neuronal membrane fluidity, increases cerebral blood flow, and upregulates key neurotrophic factors. These convergent actions contribute to enhanced synaptic plasticity, neuroprotection, and improved cognitive function. The experimental protocols provided herein offer a robust framework for the further characterization and validation of these mechanisms for this compound and other novel racetam derivatives. This comprehensive understanding is crucial for the targeted development of new nootropic agents for a variety of neurological and cognitive disorders.

References

- 1. biosensis.com [biosensis.com]

- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 7. researchgate.net [researchgate.net]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Nootropic Pioneer: A Technical History of 2-Oxo-1-pyrrolidineacetic Acid (Piracetam)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis history of 2-Oxo-1-pyrrolidineacetic acid, commonly known as piracetam. As the first compound to be described as a "nootropic," piracetam's origins are a significant chapter in the field of neuropharmacology. This document details the initial serendipitous discovery, outlines the evolution of its chemical synthesis, presents detailed experimental protocols for key methodologies, and offers a comparative analysis of various synthetic routes through structured data. Visual diagrams of reaction pathways and experimental workflows are included to provide a comprehensive understanding for researchers and drug development professionals.

Discovery: A Serendipitous Foray into Cognitive Enhancement

The story of 2-Oxo-1-pyrrolidineacetic acid begins in the 1960s at the Belgian pharmaceutical company UCB.[1] A team led by the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea, was initially aiming to synthesize a cyclic derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] The primary objective was to develop a compound with the ability to easily cross the blood-brain barrier, with the anticipated outcome of a calming or sleep-inducing agent.[1]

However, the resulting molecule, 2-oxo-1-pyrrolidine acetamide, later named Piracetam, did not produce the expected sedative effects.[1] Instead, early animal studies revealed a novel and unexpected pharmacological profile: the compound appeared to enhance cognitive functions, particularly learning and memory, without inducing sedation or stimulation.[1] This unique characteristic led Dr. Giurgea to propose a new class of drugs. In 1972, he coined the term "nootropic," derived from the Greek words nous (mind) and trepein (to bend or turn), to describe substances that enhance cognitive function with a high safety profile.[1] Piracetam was the first compound to be defined by these properties, making it the progenitor of the racetam class of drugs.[1]

The Evolution of Synthesis: From Concept to Industrial Production

The initial synthesis of piracetam has been refined and adapted over the decades, leading to several viable methods for its production. The most common and historically significant approaches are detailed below.

The Classical Synthesis: N-alkylation of 2-Pyrrolidone

The most widely recognized and practiced synthesis of piracetam involves the N-alkylation of 2-pyrrolidone. This method is typically a two-step process: the formation of a 2-pyrrolidone salt followed by its reaction with an acetic acid derivative, and subsequent amidation.

Step 1: Formation of Ethyl 2-oxo-1-pyrrolidineacetate

Initially, 2-pyrrolidone is treated with a strong base to form a sodium salt. This salt then undergoes a condensation reaction with ethyl chloroacetate to yield ethyl 2-oxo-1-pyrrolidineacetate.

Step 2: Amination to Piracetam

The resulting ester, ethyl 2-oxo-1-pyrrolidineacetate, is then converted to the final product, 2-Oxo-1-pyrrolidineacetic acid (piracetam), through amination with ammonia.

Alternative Synthesis: From Ethyl 4-chloro-n-butanoate

An alternative approach to piracetam synthesis starts with ethyl 4-chloro-n-butanoate and glycinamide hydrochloride. This method involves a cyclization reaction to form the pyrrolidone ring and introduce the acetamide side chain in a single pot.

Experimental Protocols

Protocol for Classical Synthesis

This protocol is a representative example of the N-alkylation of 2-pyrrolidone.

Step 1: Preparation of Sodium 2-pyrrolidonide

-

In a three-necked flask equipped with a mechanical stirrer, add 850 kg of 2-pyrrolidone.

-

Dissolve the 2-pyrrolidone in a sodium methoxide solution to form the sodium salt.

Step 2: Synthesis of Ethyl 2-pyrrolidoneacetate

-

To the solution of sodium 2-pyrrolidonide, add approximately 128 kg of ethyl chloroacetate.

-

The condensation reaction forms ethyl 2-pyrrolidoneacetate.

Step 3: Amination to 2-Pyrrolidone Acetamide (Piracetam)

-

Introduce ammonia gas into the reaction mixture containing ethyl 2-pyrrolidoneacetate.

-

Stir the mixture for 2 hours.

-

Allow the reaction mixture to stand, leading to crystallization.

-

Collect the crystals and dry them to obtain 2-Oxo-1-pyrrolidineacetic acid. The reported yield for this specific scale is 76%.[3]

A variation of this protocol with a higher reported yield involves the following:

-

React 0.60 mol of α-pyrrolidone with a methanol solution of sodium methoxide in toluene under reduced pressure.

-

After removal of methanol, a toluene solution of methyl chloroacetate is added, and the reaction is maintained at 20-110°C for 5 hours.

-

The intermediate is then reacted with an ammonia/methanol solution at 50-70°C for 3-18 hours.

-

After recrystallization from an alcohol solvent, a yield of 82.4% with a purity of over 99.9% is reported.

Protocol for Alternative Synthesis

The following protocols are based on the reaction of ethyl-4-chloro-n-butanoate and glycinamide hydrochloride with different bases and solvents.

General Procedure:

-

Mix ethyl-4-chloro-n-butanoate, glycinamide hydrochloride, a base, and an alcohol solvent in a flask.

-

Heat the mixture to reflux for 20 to 30 hours.

-

Filter the hot solution to remove insoluble salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the residue to obtain piracetam.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

| Synthesis Route | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Classical | 2-Pyrrolidone, Sodium Methoxide, Ethyl Chloroacetate, Ammonia | Toluene, Methanol | Stepwise reaction | 76 | Not Specified | [3] |

| Classical (Variant) | α-Pyrrolidone, Sodium Methoxide, Methyl Chloroacetate, Ammonia | Toluene, Methanol | 20-110°C (alkylation), 50-70°C (amination) | 82.4 | >99.9 | |

| Alternative | Ethyl-4-chloro-n-butanoate, Glycinamide HCl, Sodium Carbonate | Ethanol | Reflux, 20 hours | 55.9 | Not Specified | |

| Alternative | Ethyl-4-chloro-n-butanoate, Glycinamide HCl, Sodium Bicarbonate | Methanol | Reflux, 24 hours | 52.8 | Not Specified | |

| Alternative | Ethyl-4-chloro-n-butanoate, Glycinamide HCl, Potassium Carbonate | Methanol | Reflux, 22 hours | 57.7 | Not Specified | |

| Alternative | Ethyl-4-chloro-n-butanoate, Glycinamide HCl, Sodium Carbonate | Ethanol | Reflux, 25 hours | 58.0 | Not Specified |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of piracetam can be visualized as follows:

Conclusion

The discovery of 2-Oxo-1-pyrrolidineacetic acid was a pivotal moment in neuropharmacology, introducing the concept of nootropics and paving the way for the development of a new class of cognitive enhancers. The synthesis of piracetam has evolved from its initial laboratory preparation to robust and scalable industrial methods. The classical synthesis via N-alkylation of 2-pyrrolidone and the alternative route from ethyl 4-chloro-n-butanoate both offer viable pathways to the final product, with varying yields and reaction conditions. This guide provides a comprehensive technical overview intended to aid researchers and professionals in understanding the historical context and practical synthesis of this foundational nootropic compound. Further research into optimizing reaction conditions and exploring greener synthetic routes continues to be an area of interest in medicinal and process chemistry.

References

An In-Depth Technical Guide on the Pharmacokinetic Profile and Metabolism of (2-Oxopyrrolidin-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid is a chemical entity of interest primarily due to its status as a principal impurity and degradation product of Piracetam, a widely recognized nootropic agent used to enhance cognitive function.[1] Understanding the pharmacokinetic profile and metabolic fate of such impurities is crucial for drug safety, efficacy, and regulatory compliance. This document provides a detailed overview of the current understanding of this compound's behavior in biological systems.

Pharmacokinetic Profile

Direct and dedicated studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the current scientific literature. However, the pharmacokinetic properties of its parent compound, Piracetam, have been extensively documented and provide a strong basis for predicting the behavior of its degradation product.

Inferred Pharmacokinetic Parameters

Piracetam is characterized by rapid and nearly complete absorption following oral administration, with a bioavailability approaching 100%.[3] It is excreted almost entirely unchanged in the urine through glomerular filtration.[3] Crucially, no metabolites of Piracetam have been identified to date.[3][4][5] This lack of metabolic transformation strongly suggests that its degradation product, this compound, would likely follow a similar pathway of being readily absorbed and excreted unchanged.

The table below summarizes the key pharmacokinetic parameters of Piracetam, which can be used as a surrogate to estimate the likely profile of this compound.

| Parameter | Value (for Piracetam) | Reference |

| Bioavailability (Oral) | ≈100% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 30-90 minutes | [4] |

| Elimination Half-life (t½) | ~5 hours (plasma), ~8 hours (cerebrospinal fluid) | [3] |

| Metabolism | Not metabolized | [4][5] |

| Primary Route of Excretion | Renal (unchanged in urine) | [3] |

Metabolism

As established, Piracetam does not undergo significant metabolism in the body.[4][5] The primary mechanism of elimination is renal excretion of the unchanged drug. This metabolic inertia is a key feature of Piracetam's pharmacokinetic profile.

Given that this compound is a product of Piracetam's degradation, it is highly probable that it is also not a substrate for metabolic enzymes and is excreted from the body without further biotransformation.

The logical relationship between Piracetam and its degradation product is illustrated in the following diagram:

Experimental Protocols

While specific in-vivo pharmacokinetic studies for this compound are lacking, a validated analytical method for its simultaneous quantification with Piracetam and other impurities has been developed. This method is suitable for pharmacokinetic and bioequivalence studies.[4]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection has been established for the determination of this compound in biological matrices.[4]

Instrumentation and Conditions:

-

Column: Reversed-phase C18 Nucleosil column (25 cm × 0.46 cm, 10 µm)[4]

-

Mobile Phase: An aqueous solution containing 0.2 g/L of triethylamine and acetonitrile in a ratio of 85:15 (v/v). The pH is adjusted to 6.5 with phosphoric acid.[4]

-

Flow Rate: 1 mL/min[4]

-

Detection: UV spectrophotometer at a wavelength of 205 nm[4]

-

Quantification Limit: 25 ng/mL[4]

The workflow for the analysis of this compound in biological samples is depicted below:

Conclusion

The pharmacokinetic profile and metabolism of this compound are inferred to closely mirror those of its parent compound, Piracetam. It is expected to be rapidly absorbed and excreted unchanged in the urine, with no significant metabolic transformation. A robust and sensitive HPLC method is available for its quantification in biological fluids, which is essential for any future pharmacokinetic investigations or for monitoring its levels as an impurity in Piracetam formulations. Further direct studies on this compound would be beneficial to definitively establish its ADME properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of (2-Oxopyrrolidin-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxopyrrolidin-1-yl)acetic acid, also known as P2A and Piracetam EP Impurity D, is a significant compound in pharmaceutical research and development, primarily recognized as a key impurity and degradation product of Piracetam. A thorough understanding of its solubility and stability is crucial for the development of robust analytical methods, formulation design, and ensuring the quality and safety of pharmaceutical products. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in various solvents and under different environmental conditions. It also outlines detailed experimental protocols for determining these properties and includes visual workflows to aid in experimental design. While extensive quantitative data is not publicly available, this guide consolidates existing qualitative information and provides the methodologies for its empirical determination.

Physicochemical Properties

This compound is an off-white to light yellow solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Piracetam EP Impurity D, 2-Oxo-1-pyrrolidineacetic acid | [1][2] |

| Molecular Formula | C₆H₉NO₃ | [3] |

| Molecular Weight | 143.14 g/mol | [3] |

| Melting Point | 143 °C (in benzene) | [4] |

| Boiling Point (Predicted) | 379.1 ± 25.0 °C | N/A |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 3.75 ± 0.10 | N/A |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions of its solubility have been documented.

Qualitative Solubility

The available information on the solubility of this compound in common laboratory solvents is summarized in Table 2. It is important to note that a Safety Data Sheet for the compound explicitly states "No data available" for water solubility, highlighting the need for empirical determination.[4]

| Solvent | Solubility | Notes |

| Chloroform | Sparingly soluble | N/A |

| Ethyl Acetate | Slightly soluble | Solubility increases with heating |

| Methanol | Slightly soluble | N/A |

| Water | Data not available | A previously cited value of 80 g/L lacks a specified solvent and requires verification. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid ensures that a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples by shaking for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC method (see Section 4 for a suitable method).

-

Calculate the solubility by accounting for the dilution factor.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for determining thermodynamic solubility.

Stability Profile

The stability of this compound is a critical parameter, particularly as it is a known degradation product of Piracetam. Forced degradation studies on Piracetam provide valuable insights into the stability of P2A.

Summary of Stability

Forced degradation studies indicate that this compound is susceptible to degradation under alkaline conditions.[5] It demonstrates good stability under acidic, neutral, oxidative, thermal, and photolytic stress.[1][5]

| Stress Condition | Observation |

| Alkaline (e.g., 0.5 M NaOH at 80 °C) | Significant degradation observed.[1][5] |

| Acidic (e.g., 5 M HCl at 80 °C) | Stable.[1][5] |

| Neutral (Water at 80 °C) | Stable.[1][5] |

| Oxidative (e.g., 30% H₂O₂ at RT) | Stable.[1][5] |

| Thermal (e.g., 50 °C for 60 days) | Stable.[1] |

| Photolytic (Sunlight exposure) | Stable.[1][5] |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and heat at a specified temperature (e.g., 80 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 70 °C). Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and detect any co-eluting degradation products.

Workflow for Forced Degradation Study:

Caption: Workflow for assessing the stability of a compound.

Analytical Method for Quantification

A validated stability-indicating analytical method is paramount for accurate solubility and stability studies. A reported Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the separation and quantification of this compound from Piracetam and other related impurities.[6][7][8]

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Nucleosil, 25 cm x 4.6 mm, 10 µm) |

| Mobile Phase | Aqueous solution of 0.2 g/L triethylamine and acetonitrile (85:15, v/v), pH adjusted to 6.5 with phosphoric acid |

| Flow Rate | 1 mL/min |

| Detection | UV at 205 nm |

| Temperature | Ambient |

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information to suggest that this compound is directly involved in any specific signaling pathways. Its primary role in the scientific literature is as a chemical intermediate, a metabolite, or an impurity of Piracetam.

The logical relationship of this compound in the context of Piracetam stability can be visualized as follows:

Caption: P2A as a product of Piracetam degradation.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its relationship with Piracetam. This technical guide consolidates the available qualitative data on its solubility and stability, indicating it is sparingly soluble in some organic solvents and is primarily susceptible to degradation under alkaline conditions. While quantitative data remains to be published, the detailed experimental protocols and analytical methods provided herein offer a robust framework for researchers and drug development professionals to determine these critical parameters empirically. A thorough in-house evaluation of the solubility and stability of this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing Piracetam.

References

- 1. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. arcjournals.org [arcjournals.org]

- 6. scispace.com [scispace.com]

- 7. scribd.com [scribd.com]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Biological Activities and Potential Therapeutic Uses of Piracetam and its Core Structure, (2-Oxopyrrolidin-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid is a chemical compound that serves as the core structure for a class of synthetic nootropic agents known as racetams. While research on this compound itself is limited, its amide derivative, Piracetam (2-oxo-1-pyrrolidine acetamide) , has been the subject of extensive investigation for over five decades. This guide will primarily focus on the wealth of data available for Piracetam, as it represents the biologically active and therapeutically explored entity within this chemical family. Piracetam is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), though its mechanism of action is distinct.[1] It is known for its cognitive-enhancing properties and has been studied for a wide range of potential therapeutic applications.[1]

Biological Activities

Piracetam exhibits a multifaceted pharmacological profile, influencing neuronal and vascular functions through various mechanisms. Its primary biological activities include:

-

Neuroprotection: Piracetam has demonstrated neuroprotective effects in various models of neuronal damage, including hypoxia and oxidative stress.[2][3] It can help preserve the structural and functional integrity of neurons.[3] In a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, Piracetam offered significant protection against oxidative and inflammatory parameters.[4]

-

Cognitive Enhancement (Nootropic Effect): Piracetam is best known for its ability to improve cognitive functions such as learning and memory.[5] This effect is particularly noted in individuals with cognitive impairment.[6]

-

Modulation of Neurotransmission: Piracetam influences multiple neurotransmitter systems. It has been shown to enhance cholinergic and glutamatergic neurotransmission.[1][3] Specifically, it can increase the density of acetylcholine receptors and modulate AMPA and NMDA glutamate receptors, which are crucial for synaptic plasticity.[3][7]

-

Enhanced Neuroplasticity: The compound is reported to improve neuroplasticity, which is the brain's ability to reorganize itself by forming new neural connections.[1]

-

Improved Cerebral Blood Flow: Piracetam has positive effects on the microcirculation in the brain.[1] It can reduce red blood cell adhesion to the vascular endothelium and hinder vasospasm, thereby improving blood flow and oxygen utilization in the brain.[3]

-

Restoration of Cell Membrane Fluidity: A key proposed mechanism of action for Piracetam is its ability to restore the fluidity of cell membranes, particularly in aged or damaged cells.[1][2] This can improve the function of membrane-bound proteins and receptors.[3]

-

Mitochondrial Function Enhancement: Piracetam has been shown to improve mitochondrial function, especially under conditions of oxidative stress.[2][8] It can enhance mitochondrial membrane potential and ATP production.[2][8]

Potential Therapeutic Uses

The diverse biological activities of Piracetam have led to its investigation in a variety of clinical conditions:

-

Cognitive Impairment and Dementia: A meta-analysis of 19 double-blind, placebo-controlled studies provided evidence for the global efficacy of Piracetam in a diverse group of older subjects with cognitive impairment.[6]

-

Dyslexia: Studies in children with dyslexia have shown that Piracetam treatment can lead to significant improvements in reading ability and comprehension.[9][10]

-

Stroke Recovery: Piracetam has been studied as an adjunct to speech therapy in post-stroke aphasia, with some studies showing improved recovery of language functions.[5] However, its role in acute ischemic stroke remains debated, with some studies showing no significant benefit on overall outcome.[11][12][13]

-

Vertigo: Piracetam has been shown to be effective in alleviating vertigo of both central and peripheral origin.[14][15] It is thought to act on the central control of balance.[15]

-

Cortical Myoclonus: Piracetam is used in the treatment of cortical myoclonus, a type of involuntary muscle jerk.[1]

-

Sickle Cell Anemia: The ability of Piracetam to improve red blood cell deformability has led to its investigation in sickle cell anemia.[1]

Quantitative Data

Efficacy in Clinical Trials

| Indication | Number of Studies (Participants) | Treatment and Dosage | Duration | Key Findings | Reference(s) |

| Cognitive Impairment | 19 (1,488) | Piracetam (2.4 - 8.0 g/day ) vs. Placebo | 6 - 52 weeks | Odds Ratio for improvement: 3.20 (95% CI: 2.05, 4.99) | [6] |

| Dyslexia | 1 (225 children) | Piracetam vs. Placebo | 36 weeks | Significant improvements in reading ability and comprehension. | [9] |

| Dyslexia | Review of 11 studies (591 boys) | Piracetam (1.2 - 3.3 g/day ) | Up to 8 weeks | General improvements in verbal learning and comprehension. | [16] |

| Post-Stroke Aphasia | 1 (24 patients) | Piracetam (4.8 g/day ) vs. Placebo + Speech Therapy | 6 weeks | Piracetam group improved in 6 language functions vs. 3 in placebo group. | [5] |

| Post-Stroke Aphasia | 1 (137 patients) | Piracetam vs. Placebo | 12 weeks | Significant overall improvement in aphasia subtest scores in the Piracetam group (p = 0.02). | [6] |

| Acute Ischemic Stroke | 1 (927 patients) | Piracetam (12 g/day initially) vs. Placebo | 12 weeks | No significant improvement in overall neurologic or functional outcome. | [11] |

| Vertigo (Peripheral) | 1 (100 patients) | Oral Piracetam vs. Oral Betahistine | 7 days | No significant difference in failure to control symptoms between groups. | |

| Vertigo (Chronic) | 1 (143 patients) | Piracetam (2.4 g/day ) vs. Placebo | 8 weeks | Piracetam group had less frequent episodes of vertigo and improved interval malaise and imbalance. |

Human Pharmacokinetics

| Parameter | Value | Condition | Reference(s) |

| Time to Peak (Tmax) | 0.70 ± 0.46 h | Single oral dose | |

| Peak Plasma Concentration (Cmax) | 21.47 ± 6.27 mg/L | Single oral dose | |

| Area Under the Curve (AUC0-24h) | 93.44 ± 16.61 mg·h/L | Single oral dose | |

| Elimination Half-life (t1/2) | ~5 hours | Oral or intravenous administration | |

| Elimination Half-life (t1/2) | 4.3 hours | 12 g oral or IV dose | |

| Bioavailability | ~100% | Oral administration | |

| Excretion | Primarily renal | - |

Signaling Pathways

Cholinergic Signaling Pathway

Piracetam is thought to enhance cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. It has been observed to increase the density of muscarinic acetylcholine receptors in the frontal cortex of aged mice. This leads to a more efficient response to acetylcholine released into the synapse.

Glutamatergic Signaling Pathway (AMPA Receptor Modulation)

Piracetam acts as a positive allosteric modulator of AMPA-type glutamate receptors.[7] It binds to a site on the receptor, which enhances the receptor's response to glutamate, a primary excitatory neurotransmitter. This modulation is thought to contribute to improved synaptic plasticity, a key process in learning and memory.[3]

Mitochondrial Protection Pathway

Piracetam has been shown to protect and improve mitochondrial function, particularly in the context of aging and oxidative stress.[2] It helps to stabilize the mitochondrial membrane potential, enhance ATP production, and protect against the activation of apoptotic pathways.[2][8]

References

- 1. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 53934-76-2 [amp.chemicalbook.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Ethyl 2-oxo-1-pyrrolidineacetamide | C8H14N2O2 | CID 67147265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 53934-76-2 [m.chemicalbook.com]

- 7. (αR)-α-Ethyl-2-oxo-1-pyrrolidineacetamide | CymitQuimica [cymitquimica.com]

- 8. (S)-Alpha-Ethyl-2-Oxo-1-Pyrrolidine Acetic Acid | Properties, Uses, Safety & Supplier China [chemheterocycles.com]

- 9. mdpi.com [mdpi.com]

- 10. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound | LGC Standards [lgcstandards.com]

- 14. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]

- 16. This compound | LGC Standards [lgcstandards.com]

The Symbiotic Relationship of (2-Oxopyrrolidin-1-yl)acetic acid and Piracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationship between the nootropic drug piracetam and its primary metabolite and synthetic precursor, (2-Oxopyrrolidin-1-yl)acetic acid. This document outlines their chemical properties, synthesis pathways, metabolic conversion, and known pharmacological activities, presenting data in a structured format for scientific and research applications.

Core Chemical Structures and Relationship

Piracetam, chemically known as 2-(2-oxopyrrolidin-1-yl)acetamide, is a cyclic derivative of the neurotransmitter GABA (gamma-aminobutyric acid).[1][2] Its core structure consists of a 2-pyrrolidone ring bonded to an acetamide group. This compound is structurally analogous, featuring a carboxylic acid group in place of the amide group. This structural similarity underscores their close relationship: this compound is recognized as both a key impurity in the synthesis of piracetam and its sole detected metabolite resulting from amide hydrolysis.[3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative physicochemical properties of piracetam and this compound for comparative analysis.

| Property | Piracetam | This compound |

| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)acetamide | 2-(2-oxopyrrolidin-1-yl)acetic acid |

| Molecular Formula | C₆H₁₀N₂O₂[1] | C₆H₉NO₃ |

| Molecular Weight | 142.16 g/mol [1] | 143.14 g/mol |

| CAS Number | 7491-74-9[1] | 53934-76-2 |

| Melting Point | 151.5-152.5 °C[5] | Not specified |

| Solubility in Water | Soluble[5] | 80 g/L at 25 °C |

| pKa | Not specified | 3.75 ± 0.10 (Predicted) |

Data sourced from PubChem and other chemical supplier databases.

Experimental Protocols

Synthesis of Piracetam

The industrial synthesis of piracetam is a two-step process starting from 2-pyrrolidinone.[5][6]

Step 1: Condensation

-

Dissolve 2-pyrrolidinone in a sodium methoxide solution to form the sodium salt of 2-pyrrolidone.[5]

-

To this solution, add ethyl chloroacetate to initiate a condensation reaction.[5]

-

The reaction mixture is maintained at a controlled temperature, typically between 80-100°C.

-

The product of this step is ethyl 2-pyrrolidoneacetate.[5]

Step 2: Ammonolysis

-

The crude ethyl 2-pyrrolidoneacetate is mixed with a saturated solution of ammonia in methanol.

-

The mixture is heated in a reaction kettle at 50-65°C for approximately 12-16 hours.[7]

-

Upon cooling, piracetam crystallizes out of the solution.[5]

-

The crystalline product is filtered and dried. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[7]

Synthesis of this compound

This compound can be synthesized via the hydrolysis of a corresponding ester, such as benzyl (2-oxopyrrolidin-1-yl) acetate.[8]

-

Dissolve benzyl (2-oxopyrrolidin-1-yl) acetate in methanol at room temperature.[8]

-

Add a 10 wt% Palladium on carbon (Pd/C) catalyst to the solution.[8]

-

Deoxygenate the reaction mixture using a vacuum pump and subsequently introduce a hydrogen atmosphere.[8]

-

After approximately 3 hours, filter the reaction mixture to remove the catalyst.[8]

-

Concentrate the filtrate under reduced pressure to yield this compound.[8]

Metabolic Pathway

Piracetam is not extensively metabolized in the body and is primarily excreted unchanged in the urine.[9] However, a minor metabolic pathway involves the hydrolysis of the amide group to form this compound.[4] The specific enzymes responsible for this conversion in humans have not been fully elucidated but it is presumed to be a form of amide hydrolysis.

Pharmacological Activity

Piracetam

Piracetam is a well-known nootropic agent with a range of effects on the central nervous system.[2] Its mechanism of action is multifaceted and not fully understood, but it is believed to involve:

-

Modulation of Neurotransmitter Systems: Piracetam is thought to influence cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[10]

-

Enhancement of Membrane Fluidity: It may increase the fluidity of neuronal cell membranes, thereby improving the function of membrane-bound proteins and receptors.[11]

-

Neuroprotection: Piracetam has demonstrated neuroprotective effects against various insults.[12]

-

Vascular Effects: It can improve microcirculation by reducing erythrocyte adhesion and inhibiting platelet aggregation.[9]

This compound

There is limited publicly available information on the specific pharmacological activities of this compound. While it is the primary metabolite of piracetam, its contribution to the overall nootropic effect of the parent drug is not well-established. Further research is required to fully characterize its pharmacological profile.

Conclusion

This compound and piracetam are intrinsically linked through synthesis and metabolism. While piracetam's role as a cognitive enhancer is widely studied, its acidic metabolite remains less characterized. The detailed synthetic pathways and comparative data provided in this guide offer a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, highlighting areas where further investigation is warranted to fully understand the biological implications of this chemical relationship.

References

- 1. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Improved Mitochondrial Function in Brain Aging and Alzheimer Disease – the New Mechanism of Action of the Old Metabolic Enhancer Piracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 6. Piracetam synthesis - chemicalbook [chemicalbook.com]

- 7. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]

- 8. This compound | 53934-76-2 [amp.chemicalbook.com]

- 9. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 10. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (2-Oxopyrrolidin-1-yl)acetic Acid Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the in silico modeling of (2-Oxopyrrolidin-1-yl)acetic acid, commonly known as Piracetam, focusing on its interaction with its primary biological target. Piracetam is a nootropic agent that modulates neuronal function, and understanding its receptor binding at a molecular level is crucial for the development of novel cognitive enhancers.

Introduction to this compound and its Receptor Target

This compound, or Piracetam, is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors.[1] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Piracetam binds to the ligand-binding domains of the GluA2 and GluA3 subunits of the AMPA receptor.[2][3][4][5] Its binding is characterized as having low affinity, with multiple binding sites located at the dimer interface of these subunits.[2][3][4][5] This allosteric modulation is thought to enhance cognitive function by potentiating cholinergic and glutamatergic neurotransmission through the modulation of ion flux.[1]

Quantitative Binding Data

Due to the low binding affinity of this compound for AMPA receptors, traditional low-concentration binding constants like Ki or IC50 values are not widely reported in the literature. The available data suggests that its modulatory effects are typically observed at high micromolar to millimolar concentrations.

| Compound | Receptor Subtype(s) | Observed Effect | Concentration for Effect | Reference |

| This compound (Piracetam) | AMPA (GluA2/GluA3) | Positive allosteric modulation | High µM to mM range | [2][3][4][5] |

| This compound (Piracetam) | AMPA | Essentially inactive at 100 µM, modest increase in fEPSP amplitude at 500 µM | 100 µM - 500 µM |

Experimental Protocol: AMPA Receptor Radioligand Binding Assay

This protocol outlines a general procedure for a radioligand binding assay to study the interaction of compounds with AMPA receptors, with special considerations for low-affinity ligands like this compound.

Objective: To determine the binding affinity of a test compound for the AMPA receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-AMPA or another suitable high-affinity AMPA receptor agonist/antagonist.

-

Receptor Source: Synaptic membrane preparations from rat brain tissue.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known AMPA receptor ligand (e.g., unlabeled AMPA or CNQX).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid and Counter.

-

Glass fiber filters.

-

Filtration apparatus.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the synaptic membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Incubate the mixture at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Considerations for Low-Affinity Ligands:

-

Due to the low affinity of this compound, very high concentrations of the compound will be required to achieve significant displacement of the radioligand. This may lead to issues with solubility and non-specific effects.

-

The use of a potentiator of radioligand binding (e.g., a chaotropic agent like KSCN) may be necessary to increase the specific binding signal.

-

Alternative functional assays, such as measuring the potentiation of glutamate-evoked currents in electrophysiological recordings, may be more suitable for characterizing the effects of weak allosteric modulators.

In Silico Modeling: Molecular Docking Protocol

This section details a protocol for performing molecular docking of this compound to the AMPA receptor.

Objective: To predict the binding pose and interaction of this compound within the allosteric site of the AMPA receptor.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

-

Protein structure visualization tool (e.g., PyMOL, VMD).

Methodology:

-

Protein Preparation:

-

Obtain the crystal structure of the AMPA receptor ligand-binding domain in complex with Piracetam from the Protein Data Bank (PDB ID: 3LSX). This structure represents the GluA3 subunit.

-

Prepare the protein by removing water molecules and any co-crystallized ligands other than the glutamate agonist.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Assign appropriate atom types and charges.

-

Perform energy minimization of the ligand structure.

-

-

Docking Grid Generation:

-

Define the binding site based on the co-crystallized Piracetam in the PDB structure.

-

Generate a docking grid that encompasses the defined allosteric binding site at the dimer interface.

-

-

Molecular Docking:

-

Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm).

-

Allow for conformational flexibility of the ligand. For weak binding, it can be beneficial to also allow for some flexibility in the side chains of the binding site residues (induced fit docking).

-

Generate a set of possible binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores and binding energies.

-

Visualize the top-ranked poses to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Compare the predicted binding mode with the crystallographic pose of Piracetam in 3LSX to validate the docking protocol.

-

Visualizations

Signaling Pathway

Caption: Allosteric modulation of AMPA receptor by Piracetam.

Experimental Workflow

Caption: Workflow for AMPA receptor radioligand binding assay.

In Silico Docking Workflow

Caption: Workflow for in silico molecular docking.

References

- 1. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]

- 2. rcsb.org [rcsb.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

(2-Oxopyrrolidin-1-yl)acetic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid, a derivative of the 2-pyrrolidone structure, is a compound of interest in pharmaceutical research and development. Its structural similarity to pyroglutamic acid and its role as a known impurity of Piracetam, a nootropic drug, underscore the importance of its thorough characterization.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in the fields of chemistry and drug discovery.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[3] A summary of its key physicochemical properties is presented in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 53934-76-2 | [1][3][4][5] |

| Molecular Formula | C₆H₉NO₃ | [1][3][4][5] |

| Molecular Weight | 143.14 g/mol | [1][3][4] |

| Melting Point | 143°C (in benzene) | [3] |

| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [3] |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.75 ± 0.10 | [3][5] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate (heated) and Methanol. | [3][4] |

| Appearance | Off-white to light yellow solid | [3] |

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the debenzylation of Benzyl (2-oxopyrrolidin-1-yl) acetate.[3][4]

Experimental Protocol: Hydrogenolysis of Benzyl (2-oxopyrrolidin-1-yl) acetate

Materials:

-

Benzyl (2-oxopyrrolidin-1-yl) acetate (1.0 mmol, 233 mg)

-

Methanol (5 mL)

-

10 wt% Palladium on carbon (Pd/C) catalyst (100 mg)

-

Diatomaceous earth

-

Hydrogen gas supply (balloon)

-

Standard laboratory glassware and filtration apparatus

-

Vacuum pump

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve Benzyl (2-oxopyrrolidin-1-yl) acetate (233 mg, 1.0 mmol) in methanol (5 mL) at room temperature (23°C).[3][4]

-

Carefully add 10 wt% Pd/C catalyst (100 mg) to the solution.[3][4]

-

Introduce a hydrogen atmosphere to the reaction vessel, typically using a hydrogen-filled balloon.[3][4]

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[3][4]

-

Wash the diatomaceous earth pad with an additional portion of methanol (100 mL) to ensure complete recovery of the product.[3][4]

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[3][4]

-

The resulting solid is this compound (143 mg, 100% yield).[3][4]

Biological Significance and Applications

This compound is primarily recognized as a reagent in the synthesis of pyrazolopyridines, which are investigated as inhibitors of phosphodiesterase 4B (PDE4B).[3] PDE4B is a target of interest in the development of treatments for inflammatory diseases and central nervous system disorders.

While direct and extensive biological studies on this compound are not widely published, the broader class of 2-oxopyrrolidine derivatives has shown a range of biological activities. For instance, certain novel 5-oxopyrrolidine derivatives have been synthesized and characterized for their potential anticancer and antimicrobial properties. Furthermore, a novel 2-oxopyrrolidine derivative has been shown to activate the Nrf-2 signaling pathway in human epidermal keratinocytes.[6] This pathway is a critical cellular defense mechanism against oxidative stress.

Although the following diagram illustrates the Nrf-2 signaling pathway activated by a derivative, it provides a plausible framework for investigating the potential biological effects of this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a straightforward synthetic route. Its primary current application appears to be as a building block in the synthesis of more complex, biologically active molecules. The broader family of 2-oxopyrrolidine derivatives demonstrates a range of interesting biological activities, suggesting that further investigation into the pharmacological profile of this compound itself may be a worthwhile endeavor for researchers in drug discovery and development. This guide provides foundational data to support such future investigations.

References

- 1. 2-(2-Oxopyrrolidin-1-yl)acetic acid | C6H9NO3 | CID 3146687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 53934-76-2 [amp.chemicalbook.com]

- 4. This compound CAS#: 53934-76-2 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (2-Oxopyrrolidin-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for (2-Oxopyrrolidin-1-yl)acetic acid, a key chemical intermediate. The information is presented to support research, development, and quality control activities.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, a certificate of analysis for a commercial sample confirms that the ¹H-NMR spectrum is consistent with the expected structure. Based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous structures, a predicted spectrum is presented below.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~3.9 | Singlet | 2H | N-CH₂ -COOH |

| ~3.4 | Triplet | 2H | -N-CH₂ -CH₂- |

| ~2.3 | Triplet | 2H | -CH₂ -C=O |

| ~2.0 | Multiplet | 2H | -CH₂-CH₂ -CH₂- |

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -C =O (amide) |

| ~171 | -C OOH (acid) |

| ~48 | N-C H₂-COOH |

| ~45 | -N-C H₂-CH₂- |

| ~30 | -C H₂-C=O |